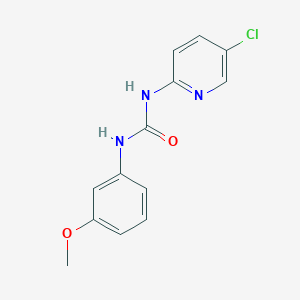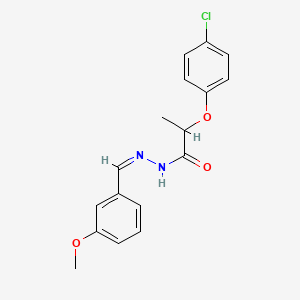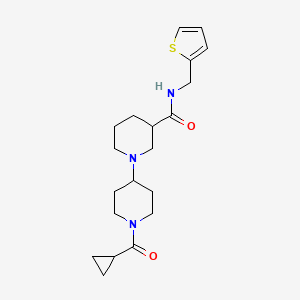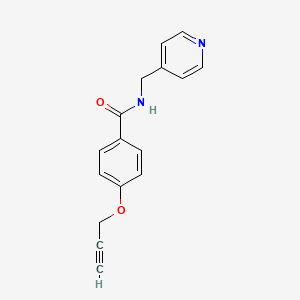
N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea, also known as IMI herbicide, is an important agrochemical widely used for weed control in agriculture. It was first introduced in the 1970s and since then it has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide inhibits the activity of AHAS by binding to its catalytic subunit, thereby preventing the formation of the enzyme-substrate complex. This leads to the accumulation of toxic intermediates such as keto acids and aldehydes, which disrupt cellular metabolism and ultimately lead to the death of the plant. The mechanism of action of N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide has been extensively studied using biochemical, genetic, and structural approaches.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide has been shown to have a range of biochemical and physiological effects on plants. It inhibits the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and plant growth. This leads to the accumulation of toxic intermediates such as keto acids and aldehydes, which disrupt cellular metabolism and ultimately lead to the death of the plant. N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide also affects the photosynthetic apparatus of plants, leading to a decrease in chlorophyll content and photosynthetic efficiency.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide has several advantages for use in lab experiments. It is highly effective and selective, making it a valuable tool for weed control studies. It is also readily available and relatively inexpensive. However, N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide has some limitations for use in lab experiments. It is toxic and must be handled with care. It also has a relatively short half-life in soil, which may limit its effectiveness in field studies.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide. One area of interest is the development of new herbicides with improved efficacy and selectivity. Another area of interest is the study of the mode of action of N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide in non-target organisms, such as bacteria and fungi. Additionally, there is interest in the development of herbicide-resistant crops that can be used in conjunction with N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide for effective weed control. Finally, there is interest in the development of sustainable weed control strategies that minimize the use of herbicides and promote the use of alternative methods such as crop rotation and intercropping.
Conclusion:
In conclusion, N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide is an important agrochemical widely used for weed control in agriculture. It has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and future directions. N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide inhibits the biosynthesis of branched-chain amino acids in plants by inhibiting the activity of AHAS, a key enzyme in the biosynthesis pathway. It has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide, including the development of new herbicides, the study of its mode of action in non-target organisms, and the development of sustainable weed control strategies.
Métodos De Síntesis
N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide can be synthesized by reacting 5-chloro-2-pyridinylamine with 3-methoxyaniline in the presence of a suitable coupling agent such as carbonyldiimidazole. The resulting product is then treated with urea and a catalytic amount of acid to obtain N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea. The synthesis of N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide has been extensively studied and optimized for industrial-scale production.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide has been widely used for weed control in agriculture due to its high efficacy and selectivity. It has been extensively studied for its mode of action and biochemical and physiological effects on plants. N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide inhibits the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants by inhibiting the activity of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis pathway. This leads to the accumulation of toxic intermediates and ultimately results in the death of the plant.
Propiedades
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-19-11-4-2-3-10(7-11)16-13(18)17-12-6-5-9(14)8-15-12/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTYGWYPXDGHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-2-yl)-3-(3-methoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-pyrrolidin-1-ylpropanamide](/img/structure/B5300815.png)
![N,N-diethyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5300817.png)
![5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5300823.png)
![4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]thiomorpholine 1,1-dioxide](/img/structure/B5300830.png)


![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-methyl-1-benzofuran-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5300845.png)
![2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine](/img/structure/B5300853.png)
![2-(3-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5300858.png)

![N-benzyl-2-({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5300865.png)
![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300878.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5300889.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5300891.png)